molecular formula C19H19ClN2 B2399705 Tritylhydrazine hydrochloride CAS No. 104370-29-8

Tritylhydrazine hydrochloride

Cat. No. B2399705
CAS RN: 104370-29-8
M. Wt: 310.83
InChI Key: XUECSRVFRKTFKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tritylhydrazine hydrochloride involves various chemical reactions. For instance, it can be synthesized from a mixture of arylhydrazine hydrochloride, 2-(ethoxymethyl)malononitrile, ethanol, and sodium hydroxide via a classical cyclocondensation reaction . Another method involves the reaction of trityl chloride with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of tritylhydrazine hydrochloride consists of 19 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . The InChI key for this compound is HULWOKRZIYMALQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Trityl cations, which are part of the tritylhydrazine hydrochloride structure, have been applied as neutral Lewis acids in different chemical reactions. They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .

Scientific Research Applications

Synthesis in Peptide Science

Tritylhydrazine hydrochloride has been utilized in the preparation of polymer-bound trityl-hydrazines, which are subsequently applied in the solid-phase synthesis of partially protected peptide hydrazides. The peptide hydrazides synthesized can be quantitatively split from the resins through mild acidic treatment while retaining the integrity of benzyl- and tert-butyl protecting groups. This process signifies the compound's pivotal role in peptide synthesis and modification (Stavropoulos, Gatos, Magafa, & Barlos, 2004).

Environmental and Waste Management

In environmental science, research has been conducted on the treatment of wastewater containing phenylhydrazine hydrochloride, which shares structural similarities with tritylhydrazine hydrochloride. The wastewater, typically resulting from pesticide and medicine production processes, is treated through a comprehensive approach involving resin adsorption and Fenton oxidation to significantly improve its biodegradability. This application demonstrates the importance of managing waste products associated with compounds similar to tritylhydrazine hydrochloride (Xi-zhi, 2013).

Antimicrobial and Antifungal Activities

Tritylhydrazine hydrochloride derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. A specific study synthesized halobenzyloxy or alkoxy 1,2,4-triazoles and their hydrochlorides, starting from commercially available phenylhydrazine, which is structurally related to tritylhydrazine hydrochloride. These compounds were screened against various bacterial and fungal strains, indicating their potential in developing new antimicrobial and antifungal agents (Wan & Zhou, 2010).

Future Directions

While specific future directions for tritylhydrazine hydrochloride were not found in the retrieved sources, it’s clear that compounds like this continue to be of interest in various fields of research, including organic synthesis and medicinal chemistry .

properties

IUPAC Name

tritylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2.ClH/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,21H,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULWOKRZIYMALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tritylhydrazine hydrochloride

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